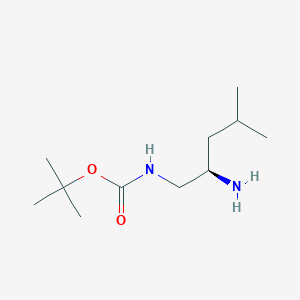

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H24N2O2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids .

Mode of Action

The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Result of Action

The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups . This is achieved quickly and in good yields .

Action Environment

The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .

Activité Biologique

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, also known by its chemical formula C₁₁H₂₄N₂O₂, is a chiral compound that belongs to the category of carbamic acid esters. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications and organic synthesis. Its unique structure, featuring a tert-butyl group, contributes to its stability and solubility, which are crucial for bioactivity.

- Molecular Formula : C₁₁H₂₄N₂O₂

- Molecular Weight : 216.32 g/mol

- CAS Number : 1218944-36-5

- Enzyme Interaction : It has been observed that carbamate esters can influence enzyme activity through hydrolysis by carboxylesterases. This interaction is significant for drug design, especially in creating prodrugs that release active pharmaceutical ingredients upon metabolism.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects against neurotoxic agents like amyloid-beta (Aβ) in astrocyte cell cultures, suggesting a possible avenue for further research into the neuroprotective properties of this compound .

Study on Enzyme Activity

A study investigating the enzyme interactions of carbamate derivatives indicated that this compound could modulate the activity of carboxylesterases, leading to implications for its use in drug formulations aimed at enhancing bioavailability and efficacy.

Neuroprotective Properties

In vitro studies have shown that compounds structurally related to this compound can protect astrocytes from Aβ-induced toxicity. For instance, a related compound demonstrated an increase in astrocyte viability when co-administered with Aβ, highlighting the potential protective role against oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-tert-Butyl 2-amino-4-methylphenyl carbamate | C₁₁H₁₅N₂O₂ | Contains a phenyl group affecting solubility and biological activity |

| (R)-2-Amino-4-methylpentanoic acid | C₆H₁₃N | A non-esterified form lacking the tert-butyl group, resulting in different reactivity profiles |

| tert-Butyl (2-amino-1,3-thiazol-4-yl)carbamate | C₉H₁₃N₃O₂S | Features a thiazole ring which may impart different pharmacological properties |

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester has been investigated for its potential as a pharmacological agent due to its structural similarity to various biologically active compounds. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in drug development.

Neuropharmacology

Research indicates that carbamate derivatives can exhibit neuroprotective effects, making this compound a candidate for studies related to neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide insights into therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

Enzyme Inhibition Studies

This compound has also been explored for its potential as an enzyme inhibitor, particularly in the context of protease inhibition. Its structural features allow it to interact effectively with active sites of certain enzymes, which can be beneficial in designing inhibitors for therapeutic purposes .

Drug Delivery Systems

The stability and solubility characteristics of this compound make it a candidate for use in drug delivery systems. Research into its formulation with nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs .

Case Studies

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.